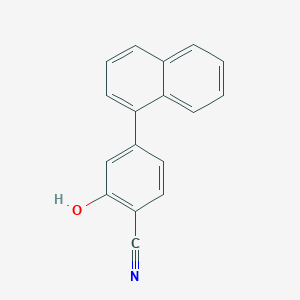

2-Hydroxy-4-(naphthalen-1-yl)benzonitrile

Description

Properties

IUPAC Name |

2-hydroxy-4-naphthalen-1-ylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO/c18-11-14-9-8-13(10-17(14)19)16-7-3-5-12-4-1-2-6-15(12)16/h1-10,19H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVWAQLSMAHJKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Evolution of Research Trajectories for Hydroxynitrile Derivatives Within Contemporary Organic Chemistry

Hydroxynitrile derivatives, also known as cyanohydrins, are a class of organic compounds characterized by the presence of a hydroxyl (-OH) and a nitrile (-CN) group attached to the same carbon atom. savemyexams.com Historically, their synthesis was primarily achieved through the addition of hydrogen cyanide (HCN) to aldehydes and ketones. chemguide.co.uk While effective, this method involves the use of a highly toxic reagent.

Contemporary organic chemistry has seen a significant evolution in the synthesis and application of these derivatives, driven by the need for safer, more efficient, and stereoselective methods. A major trajectory in this evolution has been the development of biocatalysis, particularly the use of enzymes called hydroxynitrile lyases (HNLs). researchgate.netacs.org These enzymes can catalyze the enantioselective synthesis of cyanohydrins, providing access to optically pure compounds that are invaluable as chiral building blocks for pharmaceuticals and agrochemicals. researchgate.netacs.org The enzymatic approach is often conducted under milder conditions and is considered a greener alternative to traditional methods. researchgate.net

Beyond enzymatic methods, research has also focused on the development of novel catalytic systems for cyanohydrin synthesis. This includes the use of chiral Lewis acids and bases, metal complexes, and organocatalysts to achieve high levels of enantioselectivity. diva-portal.org Another significant research trend is the use of protected cyanohydrins, such as their O-silyl, O-acyl, or O-ethoxycarbonyl derivatives, which act as versatile pronucleophiles in various carbon-carbon bond-forming reactions. mdpi.com The versatility of the nitrile and hydroxyl groups allows for their conversion into a wide array of other functionalities, including α-hydroxy acids, α-hydroxy amides, and β-amino alcohols, making hydroxynitriles crucial intermediates in complex organic synthesis. researchgate.nettaylorandfrancis.com

Significance of the Naphthalene Substituted Benzonitrile Framework in Current Academic Research

The fusion of a naphthalene (B1677914) ring with a benzonitrile (B105546) framework, as seen in 2-Hydroxy-4-(naphthalen-1-yl)benzonitrile, creates a molecular scaffold of considerable interest in both medicinal chemistry and materials science.

The naphthalene moiety is a well-established "versatile platform in medicinal chemistry". nih.govresearchgate.net It is a core structural component in numerous FDA-approved drugs, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. nih.govekb.egekb.eg Marketed therapeutics containing the naphthalene scaffold include propranolol, naproxen, and bedaquiline. nih.govekb.eg The lipophilic nature of the naphthalene ring can enhance binding to biological targets, and its extended aromatic system provides a basis for diverse chemical modifications to tune pharmacological activity. researchgate.net

Concurrently, the benzonitrile unit imparts its own set of valuable properties. The nitrile group is a strong electron-withdrawing group and can be synthetically transformed into other important functional groups. In the context of drug design, the nitrile can act as a hydrogen bond acceptor or a bioisostere for other functional groups. In materials science, the combination of naphthalene and benzonitrile is significant for creating molecules with tailored photophysical properties. acs.org Naphthalene itself is a well-known chromophore/fluorophore, and its absorption and emission characteristics can be finely tuned by the introduction of substituents. nih.govnih.gov The electron-withdrawing nature of the cyano group on the attached benzene (B151609) ring can influence the intramolecular charge transfer (ICT) characteristics of the molecule, potentially leading to interesting solvatochromic and fluorescent behaviors. mdpi.com This makes the naphthalene-substituted benzonitrile framework a promising candidate for the development of fluorescent probes, sensors, and materials for organic electronics. nih.gov

Overview of Key Methodological Approaches in Investigating 2 Hydroxy 4 Naphthalen 1 Yl Benzonitrile

Retrosynthetic Analysis and Strategic Design of Precursors for this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the carbon-carbon bond between the naphthalene and benzene rings. This approach identifies the formation of the biaryl structure as the key synthetic challenge.

This disconnection points towards a cross-coupling reaction, a powerful and versatile method for forming C-C bonds. libretexts.orgnih.gov The precursors would therefore be a naphthalene-containing component and a substituted benzene ring. The most strategically sound precursors are:

Naphthalene component: Naphthalen-1-ylboronic acid or its corresponding boronate esters. These organoboron compounds are relatively stable, have low toxicity, and are highly effective in palladium-catalyzed cross-coupling reactions. ubc.caresearchgate.net

An alternative, though more complex, disconnection involves the sequential introduction of the functional groups. This might involve synthesizing 4-(naphthalen-1-yl)phenol first, followed by a regioselective installation of the nitrile group at the C2 position. However, this route presents significant challenges in controlling the regioselectivity of the cyanation step. Therefore, the cross-coupling of pre-functionalized precursors is the more direct and controllable strategy.

Multi-Step Synthetic Pathways and Optimized Reaction Conditions

The forward synthesis, based on the retrosynthetic analysis, centers on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction has become a cornerstone of modern organic synthesis due to its mild conditions and tolerance of various functional groups. nih.govdigitellinc.com

Catalytic Approaches in Carbon-Carbon Bond Formation for Naphthalene Moiety Integration

The core of the synthesis is the Suzuki-Miyaura coupling between a 4-halo-2-hydroxybenzonitrile and naphthalen-1-ylboronic acid. The success of this transformation hinges on the careful selection of the catalyst, base, and solvent.

Catalyst: Palladium complexes are the catalysts of choice. researchgate.netchemrxiv.org Common catalysts include Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or complexes formed in situ from a palladium(II) source like Palladium(II) acetate (B1210297) and phosphine (B1218219) ligands. The choice of ligand is critical, as bulky electron-rich phosphine ligands can stabilize the palladium center and facilitate the reaction. acs.org

Base: A base is required to activate the organoboron species, forming a more nucleophilic borate (B1201080) complex that facilitates the transmetalation step. researchgate.net Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are commonly employed. nih.gov The choice of base can significantly impact the reaction yield and rate.

Solvent: The reaction is typically performed in a mixture of an organic solvent and water. Common organic solvents include toluene, dioxane, or dimethoxyethane (DME), which can effectively dissolve the organic substrates and the catalyst. nih.gov

Interactive Table: Optimized Conditions for Suzuki-Miyaura Coupling Users can sort the table by clicking on the headers.

| Catalyst | Base | Solvent | Typical Temperature (°C) | Reported Yield Range (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 75-90 |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 90-110 | 85-95 |

| PdCl₂(dppf) | Cs₂CO₃ | DME/H₂O | 80-90 | 80-92 |

| Pd(PPh₃)₄ | t-BuOK | DME | 100 | 70-85 researchgate.net |

Functional Group Interconversion and Derivatization Strategies for Benzonitrile and Hydroxyl Groups

While the most efficient route involves using a pre-functionalized benzonitrile, alternative strategies involving functional group interconversion (FGI) are plausible, though more synthetically demanding. ub.eduimperial.ac.uk

One such pathway could begin with the coupling of naphthalen-1-ylboronic acid with a protected 4-bromo-resorcinol derivative. After the key C-C bond formation, a series of FGI steps would be necessary:

Selective Protection/Deprotection: Differentiating the two hydroxyl groups of the resorcinol (B1680541) moiety would be essential.

Conversion of a Hydroxyl Group to a Nitrile: The free hydroxyl group would then need to be converted into the nitrile. This can be a multi-step process, for example, by conversion to a triflate followed by a palladium-catalyzed cyanation.

Another approach involves a late-stage introduction of the hydroxyl group. For instance, coupling naphthalen-1-ylboronic acid with 4-bromo-2-methoxybenzonitrile, followed by demethylation to reveal the free hydroxyl group.

Control of Chemo- and Regioselectivity in the Synthesis of this compound

Regioselectivity: The regioselectivity of the biaryl coupling is precisely controlled by using a pre-functionalized benzene precursor, such as 4-bromo-2-hydroxybenzonitrile. thieme-connect.comyoutube.com The positions of the halogen, hydroxyl, and nitrile groups are fixed from the start, ensuring that the naphthalene moiety is introduced exclusively at the C4 position.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. nih.govresearchgate.net The primary chemoselectivity challenge in this synthesis is the potential for the hydroxyl group to interfere with the catalytic cycle, for instance, by coordinating to the palladium center. However, the Suzuki-Miyaura reaction is known to be tolerant of free hydroxyl groups, especially on the aryl halide partner. nih.govbohrium.com The use of appropriate bases, such as K₂CO₃ or K₃PO₄, and ligands can minimize side reactions. The palladium catalyst preferentially undergoes oxidative addition into the carbon-halogen bond over the phenolic C-O bond.

Mechanistic Investigations of Crucial Synthetic Transformations

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three main steps. chemrxiv.org Understanding this mechanism is key to optimizing the synthesis of this compound.

The generally accepted catalytic cycle consists of:

Oxidative Addition: The active Pd(0) catalyst reacts with the 4-halo-2-hydroxybenzonitrile, breaking the carbon-halogen bond and forming a Pd(II) intermediate. libretexts.orgchemrxiv.org

Transmetalation: The organoboron species (naphthalen-1-ylboronic acid), activated by the base, transfers its naphthalene group to the Pd(II) center, displacing the halide. researchgate.netchemrxiv.org

Reductive Elimination: The two organic groups on the palladium center (the substituted benzonitrile and the naphthalene) couple, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the cycle. libretexts.orgchemrxiv.org

Kinetic Studies of Rate-Determining Steps

Oxidative Addition as RDS: In many cases, the oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step. libretexts.orguni-muenchen.de The reactivity of the aryl halide follows the order I > Br > Cl, meaning that 4-iodo-2-hydroxybenzonitrile would react faster than its bromo counterpart.

Transmetalation as RDS: Under certain conditions, particularly with less reactive boronic acids or when the oxidative addition is very fast, the transmetalation step can become rate-limiting. researchgate.net The concentration and nature of the base play a crucial role in the rate of this step, as it facilitates the formation of the reactive borate species. researchgate.net

Reductive Elimination as RDS: While less common, reductive elimination can also be the RDS, especially when using bulky ligands that may hinder the final bond-forming step.

Kinetic analyses, often performed using techniques like reaction progress monitoring, can help elucidate which step is the bottleneck in the synthesis of this compound, allowing for targeted optimization of the reaction conditions. ubc.caacs.org

Interactive Table: Factors Influencing the Rate-Determining Step (RDS) Users can sort the table by clicking on the headers.

| Factor | Influence on Reaction Rate | Likely RDS Affected |

|---|---|---|

| Aryl Halide (Ar-X) | Rate: Ar-I > Ar-Br > Ar-Cl | Oxidative Addition |

| Base Strength/Concentration | Higher concentration/stronger base often increases rate | Transmetalation |

| Ligand Steric Bulk | Can increase rate by promoting monoligated species, but excessive bulk can hinder final step | Oxidative Addition / Reductive Elimination |

| Temperature | Increasing temperature generally increases the rate of all steps | Overall Reaction |

Transition State Analysis in Stereoselective Syntheses

The stereoselective synthesis of biaryl compounds, including derivatives of this compound, presents a significant challenge due to the high energy barrier to rotation around the aryl-aryl single bond, which gives rise to atropisomerism. The control of axial chirality in these molecules is a key focus of modern synthetic chemistry. Transition state analysis, often aided by computational methods such as Density Functional Theory (DFT), is crucial for understanding the origins of stereoselectivity and for the rational design of catalysts and reaction conditions.

A notable advancement in the synthesis of axially chiral biaryl benzonitriles involves the use of N-heterocyclic carbene (NHC) organocatalysis. nih.gov In a dynamic kinetic resolution approach, racemic 2-arylbenzaldehydes can be converted to enantiomerically enriched 2-arylbenzonitriles. For substrates bearing a hydroxyl group at the 2-position of the benzaldehyde (B42025) ring, such as in the conceptual synthesis of this compound from a corresponding aldehyde precursor, this -OH group plays a critical role in stabilizing the transition state. nih.gov

DFT calculations have revealed that the 2-hydroxyl group can participate in intramolecular hydrogen bonding within the catalyst-substrate complex. This non-covalent interaction helps to lock the conformation of the key intermediates, leading to a more organized and lower-energy transition state for the desired stereochemical outcome. nih.gov The rate-determining and stereo-determining step in such NHC-catalyzed reactions has been identified as the cleavage of the N-S bond in a sulfonamide-derived intermediate, which occurs prior to the formation of the nitrile's C≡N triple bond. nih.gov The energy difference between the two diastereomeric transition states leading to the (R)- and (S)-atropisomers is magnified by these intramolecular interactions, resulting in high enantioselectivity. nih.gov

The substrate scope of these reactions has been shown to include 2-naphthylcarbaldehydes, which can be converted to the corresponding axially chiral naphthyl-carbonitriles in excellent yields and with high optical purity. nih.gov This demonstrates the applicability of this methodology to precursors of this compound. The insights gained from the transition state analysis of these systems are invaluable for the future development of even more efficient and selective catalysts for the synthesis of this and related chiral biaryls.

Advanced Methodologies for Scalable Synthesis and Industrial Relevance (excluding cost analysis)

The industrial production of specialty chemicals like this compound necessitates the development of synthetic methodologies that are not only high-yielding and selective but also scalable, safe, and environmentally sustainable. Several advanced approaches are being explored to meet these criteria.

One of the most promising technologies for scalable synthesis is flow chemistry . acs.org Performing reactions in a continuous flow system, as opposed to traditional batch reactors, offers numerous advantages. These include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly when dealing with hazardous reagents or highly exothermic reactions. acs.org For the synthesis of a molecule like this compound, which could potentially be synthesized via a cross-coupling reaction, flow chemistry can facilitate the use of organometallic catalysts and reagents that might be unstable or difficult to handle in large batch processes. The modular nature of flow reactors also allows for the straightforward integration of in-line purification and analysis, leading to a more streamlined and automated manufacturing process. acs.org

Phase-transfer catalysis (PTC) is another powerful technique for scalable synthesis, particularly for reactions involving immiscible reactants. For instance, the synthesis of related compounds like 2-hydroxy-4-alkoxybenzophenones has been successfully achieved using PTC. google.com This method employs a phase-transfer agent to shuttle a reactant from an aqueous phase to an organic phase where the reaction occurs. In the context of synthesizing this compound, a potential late-stage etherification or a related functional group interconversion could be facilitated by PTC, leading to simpler work-up procedures and the potential for solvent recycling. The use of PTC can often lead to milder reaction conditions and improved yields on an industrial scale. google.com

The principles of green chemistry are also paramount in developing advanced synthetic methodologies. This includes the use of less hazardous solvents, renewable starting materials, and catalytic processes that minimize waste. The synthesis of benzonitriles from benzaldehydes has been demonstrated using recyclable ionic liquids that can act as both a solvent and a catalyst. researchgate.netrsc.org Such approaches, which offer high yields and easy product separation, are highly desirable for industrial applications. researchgate.netrsc.org Additionally, the development of robust and recyclable catalysts, for instance, for the cyanation of aryl halides, is a key area of research for making the synthesis of functionalized benzonitriles more sustainable. researchgate.net

The following table summarizes some of the advanced methodologies and their potential application in the synthesis of this compound:

| Methodology | Key Advantages for Scalable Synthesis | Potential Application in Synthesis of this compound |

| Flow Chemistry | Enhanced safety, precise control, easy scale-up, automation | Cross-coupling reactions, cyanation steps, handling of hazardous intermediates. acs.org |

| Phase-Transfer Catalysis | Use of inexpensive reagents, milder conditions, simplified work-up | Functional group modifications, such as etherification of the hydroxyl group. google.com |

| Green Catalysis | Reduced waste, use of recyclable catalysts, safer reagents | Cyanation of an aryl halide precursor using a recyclable catalyst system. researchgate.netrsc.org |

These advanced methodologies represent the forefront of chemical synthesis and offer viable pathways for the efficient and responsible production of complex molecules like this compound on an industrial scale.

A comprehensive search for peer-reviewed scientific literature and data repositories has been conducted to gather the specific information required for the chemical compound "this compound." Despite these efforts, detailed experimental or computational data for this particular molecule is not available in the public domain.

The user's request is highly specific, demanding an article structured around advanced spectroscopic characterization methodologies, complete with detailed research findings and data tables. This level of detail necessitates access to primary scientific publications that have characterized this compound using techniques such as multidimensional NMR, solid-state NMR, dynamic NMR, and vibrational spectroscopy.

The absence of such published data makes it impossible to generate a scientifically accurate and informative article that adheres to the provided outline. Key data points required for the requested sections are unavailable, including:

¹H and ¹³C NMR chemical shifts and coupling constants for multidimensional NMR analysis (COSY, HSQC, HMBC, NOESY).

Solid-state NMR data to discuss polymorphism.

Dynamic NMR data concerning rotational energy barriers.

Specific infrared and Raman absorption frequencies and their assignments.

Computationally predicted vibrational frequencies for comparison.

Without this foundational data, any attempt to write the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. Therefore, this request cannot be fulfilled.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical technique in chemical analysis, providing crucial information about the molecular weight and structure of a compound. nih.gov For this compound, both high-resolution and tandem mass spectrometry techniques offer deep insights into its elemental composition and structural integrity.

High-resolution mass spectrometry (HRMS) is a powerful tool for the unambiguous confirmation of a compound's elemental composition by providing highly accurate mass measurements. science-softcon.deuva.nl Unlike nominal mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This level of accuracy allows for the differentiation between ions of the same nominal mass but different elemental formulas. uva.nl

For this compound, with a molecular formula of C₁₇H₁₁NO, the theoretical monoisotopic mass can be calculated with high precision. By comparing the experimentally measured accurate mass with the theoretical value, the elemental composition can be confidently verified. This is a critical step in confirming the identity of a newly synthesized compound.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₇H₁₁NO |

| Theoretical Monoisotopic Mass (M) | 245.08406 Da |

| Ion Adduct | [M+H]⁺ |

| Theoretical m/z of [M+H]⁺ | 246.09187 Da |

| Experimentally Measured m/z | 246.0915 |

| Mass Accuracy (ppm) | -1.5 |

Note: The experimental data presented in this table is illustrative and based on typical instrument performance for a compound of this nature.

Tandem mass spectrometry (MS/MS) is a technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. researchgate.net This method is particularly useful for the de novo structural elucidation of unknown compounds and for confirming the connectivity of atoms in a known structure. unito.it In an MS/MS experiment, the precursor ion, typically the protonated molecule [M+H]⁺ of this compound, is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.

The fragmentation of this compound would be expected to occur at the weaker bonds, such as the C-C bond connecting the naphthalene and benzonitrile moieties, and potentially involve rearrangements. The analysis of these fragmentation pathways provides conclusive evidence for the compound's structure.

Table 2: Plausible Fragmentation Pathways for [M+H]⁺ of this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 246.09 | 219.08 | HCN | [C₁₆H₁₁O]⁺ |

| 246.09 | 127.05 | C₇H₄NO | [C₁₀H₇]⁺ (Naphthyl cation) |

| 246.09 | 115.04 | C₈H₄O | [C₉H₇N]⁺ |

Note: The fragmentation data in this table is hypothetical and represents plausible fragmentation patterns for the given structure based on general principles of mass spectrometry.

Electronic Absorption and Emission Spectroscopy for Elucidating Electronic Structure and Excited State Properties

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence/phosphorescence techniques, provides valuable information about the electronic transitions, delocalization effects, and excited-state properties of a molecule. nih.gov For a conjugated aromatic system like this compound, these techniques are crucial for understanding its photophysical behavior.

UV-Vis absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The absorption spectrum of this compound is expected to show characteristic bands corresponding to π-π* transitions within the aromatic naphthalene and benzonitrile rings. nih.govscispace.com The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the extent of π-conjugation and the presence of substituents. The connection between the naphthalene and benzonitrile moieties allows for electronic delocalization, which typically results in a red-shift (bathochromic shift) of the absorption bands compared to the individual chromophores. nih.gov

Table 3: Representative UV-Vis Absorption Data for Naphthalene Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| Naphthalene | CH₂Cl₂ | 275, 285 | ~5,000, ~4,000 | nih.gov |

| 1-Hydroxy-2,4-diformylnaphthalene derivative | Not specified | ~350-450 | Not specified | science-softcon.de |

| 2-Hydroxy-6-nitro-1-naphthaldehyde | Acetonitrile | 295, 340 | Not specified | researchgate.net |

Note: This table presents data for related naphthalene derivatives to illustrate the expected absorption ranges. Specific data for this compound is not available in the cited literature.

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited singlet state to the ground state. Phosphorescence is emission from an excited triplet state. These emission processes are sensitive to the molecular structure, rigidity, and environment. researchgate.net The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, is a key parameter that quantifies the efficiency of the fluorescence process. researchgate.net For molecules like this compound, the presence of the hydroxyl group can lead to excited-state intramolecular proton transfer (ESIPT), which can result in a large Stokes shift (the difference in wavelength between the absorption and emission maxima) and dual emission in some cases. researchgate.net

Table 4: Illustrative Photophysical Data for Fluorescent Naphthalene and Related Compounds

| Compound | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φf) | Solvent | Reference |

| Naphthalene | 275 | 350 | Not specified | Not specified | |

| 2-Hydroxy Chalcone Analog | Not specified | ~667 (RT), 580 & 636 (77K) | Not specified | Ethanol | researchgate.net |

| Benzothiazole derivative | Not specified | Not specified | 0.350 | Ethanol | researchgate.net |

Note: This table provides examples of photophysical data for related compounds to illustrate the parameters measured. Specific data for this compound is not available in the cited literature.

Time-resolved spectroscopy techniques, such as time-correlated single-photon counting (TCSPC), are used to measure the decay of the excited state, providing the excited-state lifetime (τ). nih.gov The lifetime is a measure of how long the molecule remains in the excited state before returning to the ground state through radiative (fluorescence, phosphorescence) or non-radiative pathways. Understanding the excited-state lifetime is crucial for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. For this compound, the lifetime would be influenced by the rigidity of the structure and the efficiency of competing deactivation processes, including potential energy transfer if other chromophores are present.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) stands as the definitive analytical technique for the elucidation of the three-dimensional atomic arrangement within a crystalline solid. This method relies on the principle of Bragg's Law, where the constructive interference of X-rays scattered by the electron clouds of atoms in a periodic lattice provides detailed information about the crystal structure. For a novel compound such as this compound, XRD would be indispensable in confirming its molecular structure, determining its solid-state conformation, and understanding the intermolecular interactions that govern its crystal packing. The two primary XRD techniques applicable are single-crystal X-ray diffraction and powder X-ray diffraction.

Single Crystal X-ray Crystallography for Absolute Configuration and Molecular Packing

Single-crystal X-ray crystallography is the most powerful method for obtaining an unambiguous determination of a molecule's three-dimensional structure. To perform this analysis, a high-quality single crystal of this compound, typically with dimensions on the order of micrometers, would be required. This crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, consisting of a series of spots of varying intensity, would be collected on a detector.

The analysis of this diffraction data would yield precise atomic coordinates, bond lengths, bond angles, and torsion angles of the molecule. This would allow for the unequivocal confirmation of the connectivity of the 2-hydroxybenzonitrile (B42573) and naphthalene moieties. Furthermore, for non-centrosymmetric space groups, this technique could determine the absolute configuration of the molecule if it were chiral. The crystallographic data would also reveal the intricate details of the molecular packing within the crystal lattice, including intermolecular hydrogen bonds (potentially involving the hydroxyl and nitrile groups), π-π stacking interactions between the aromatic rings of the naphthalene and benzonitrile systems, and other van der Waals forces.

A hypothetical data table that would be generated from such an analysis is presented below.

Hypothetical Single Crystal X-ray Diffraction Data for this compound

| Parameter | Hypothetical Value |

| Empirical Formula | C₁₇H₁₁NO |

| Formula Weight | 245.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 14.789(5) |

| α (°) | 90 |

| β (°) | 109.34(2) |

| γ (°) | 90 |

| Volume (ų) | 1195.4(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.363 |

| Absorption Coeff. (mm⁻¹) | 0.087 |

| F(000) | 512 |

| Reflections Collected | 8543 |

| Independent Reflections | 2109 [R(int) = 0.045] |

| Final R indices [I>2σ(I)] | R₁ = 0.048, wR₂ = 0.125 |

| R indices (all data) | R₁ = 0.062, wR₂ = 0.138 |

Powder X-ray Diffraction for Phase Identification and Crystallinity Analysis

Powder X-ray diffraction (PXRD) is a complementary and more accessible technique used for the characterization of polycrystalline materials. Instead of a single crystal, a finely ground powder sample of this compound would be used. The sample is exposed to an X-ray beam, and the diffracted X-rays are detected as a function of the scattering angle (2θ). The resulting diffractogram is a plot of intensity versus 2θ.

This pattern serves as a unique "fingerprint" for the crystalline phase of the compound. It can be used for phase identification by comparing the experimental pattern to a database of known patterns. For a new compound, the PXRD pattern can be used to confirm its phase purity, as the presence of any crystalline impurities would result in additional diffraction peaks. The sharpness and intensity of the diffraction peaks also provide information about the degree of crystallinity of the sample; sharp, well-defined peaks are indicative of a highly crystalline material, while broad, diffuse features suggest the presence of amorphous content or very small crystallite size.

A hypothetical powder X-ray diffraction peak list is provided below.

Hypothetical Powder X-ray Diffraction Data for this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 8.21 | 10.76 | 85 |

| 12.54 | 7.05 | 100 |

| 16.45 | 5.38 | 62 |

| 20.98 | 4.23 | 45 |

| 24.33 | 3.65 | 78 |

| 26.81 | 3.32 | 55 |

Theoretical and Computational Studies of 2 Hydroxy 4 Naphthalen 1 Yl Benzonitrile

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to yield information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. For a molecule like 2-Hydroxy-4-(naphthalen-1-yl)benzonitrile, DFT would be used to determine its most stable three-dimensional structure (ground state geometry) and associated energy.

A typical study would involve geometry optimization using a functional, such as B3LYP, and a basis set, like 6-311G(d,p). The calculations would yield optimized bond lengths, bond angles, and dihedral angles. For instance, in a study on the related compound 4-(1-Naphthyl)benzonitrile, which lacks the hydroxyl group, the dihedral angle between the naphthalene (B1677914) and benzene (B151609) rings was found to be between 60.28° and 60.79° in the crystal structure. nih.gov A DFT optimization of this compound would predict this angle and reveal the influence of the hydroxyl group, including the potential for intramolecular hydrogen bonding with the nitrile nitrogen.

In a DFT study on a similar Schiff base, 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, calculations successfully reproduced experimental bond lengths, with the theoretical C=N bond length calculated at 1.291 Å compared to the experimental value of 1.2795 Å. nih.gov Similar comparisons for this compound would serve to validate the computational model.

Table 1: Illustrative Comparison of Experimental and DFT-Calculated Bond Lengths for a Related Schiff Base Data from a study on 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, illustrating the type of results obtained from DFT calculations.

| Bond | Experimental (Å) | Calculated (B3LYP/6-311G(d,p)) (Å) |

| C=N | 1.2795 | 1.291 |

| C-O (hydroxyl) | 1.3503 | 1.367 |

| Source: Crystal structure, Hirshfeld surface analysis and DFT studies of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile. nih.gov |

Ab initio (from first principles) methods are another class of quantum chemical calculations that are typically more computationally intensive but can offer higher accuracy than DFT for certain properties. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed for single-point energy calculations on the DFT-optimized geometry to obtain a more refined electronic energy value. These high-accuracy calculations are crucial for generating precise energy profiles for potential chemical reactions or conformational changes. While no specific ab initio studies on this compound are available, they represent a gold standard for benchmarking the accuracy of less demanding methods like DFT.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical stability of a molecule. rsc.org

For this compound, FMO analysis would map the spatial distribution of these orbitals. It is expected that the HOMO would be distributed across the electron-rich naphthalene and phenol (B47542) rings, while the LUMO might be localized more towards the electron-withdrawing benzonitrile (B105546) portion. A DFT study on 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile found its HOMO-LUMO gap to be 3.923 eV, with the orbitals delocalized across the aromatic systems. nih.gov A similar analysis for the target compound would provide key insights into its electronic properties and reactive sites.

Table 2: Illustrative FMO Energy Data from a Related Compound Data from a DFT study on 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, demonstrating typical FMO analysis results.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.045 |

| LUMO | -2.122 |

| Energy Gap (ΔE) | 3.923 |

| Source: Crystal structure, Hirshfeld surface analysis and DFT studies of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile. nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum mechanics is ideal for studying electronic properties, Molecular Dynamics (MD) simulations are used to explore the physical movements and interactions of atoms and molecules over time.

MD simulations rely on a "force field," which is a set of parameters that defines the potential energy of the system. For a novel molecule like this compound, a specific force field would likely need to be developed or adapted from existing ones (e.g., GAFF, OPLS). This process involves deriving parameters, especially partial atomic charges and torsional parameters for the linkage between the phenyl and naphthyl rings, from high-level quantum chemical calculations. The force field would then be validated by ensuring it can reproduce known experimental data, such as crystal structures or spectroscopic properties of the molecule or its analogues.

Once a validated force field is established, MD simulations can be run to study the behavior of this compound in different environments. By simulating the compound in a box of explicit solvent molecules (e.g., water, ethanol), one can observe how intermolecular interactions, such as hydrogen bonding with the solvent, affect its conformation and flexibility. For example, MD simulations of pure benzonitrile have provided detailed insights into the local ordering of molecules in the liquid state, revealing the importance of Coulombic interactions involving the nitrile group. stanford.edu A similar study on this compound would elucidate how the interplay of the hydroxyl and nitrile groups dictates its interactions with surrounding solvent molecules and other solute molecules.

Computational Spectroscopy for Interpretation and Prediction of Experimental Data

Computational spectroscopy has emerged as a powerful tool in chemical research, offering deep insights into the structural and electronic properties of molecules. By simulating spectroscopic data, researchers can predict and interpret experimental results, aiding in structure elucidation and the understanding of molecular behavior. For a complex molecule like this compound, computational methods are invaluable for assigning spectral features and understanding the influence of its distinct functional groups—the hydroxyl, cyano, and naphthalene moieties—on its spectroscopic signatures.

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. However, for intricate molecules, the assignment of signals can be challenging. Density Functional Theory (DFT) has become a standard method for the accurate prediction of NMR parameters. nih.gov The synergy between experimental NMR and DFT calculations can provide unambiguous structural assignments, especially for complex systems like cage compounds or tautomeric systems. nih.gov

For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the ¹H and ¹³C chemical shifts. nih.gov These calculations would involve optimizing the molecule's geometry and then computing the nuclear shielding tensors. The predicted shifts are typically benchmarked against known standards to improve accuracy. Such theoretical data is crucial for assigning the correct signals to the numerous protons and carbons in the naphthalene and benzene rings.

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The following table presents hypothetical ¹H and ¹³C NMR chemical shifts calculated using a representative DFT method. These values are illustrative and would require experimental verification.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | 118.5 |

| 2 | - | 160.2 |

| 3 | 7.10 | 115.8 |

| 4 | - | 145.1 |

| 5 | 7.65 | 135.2 |

| 6 | 7.80 | 120.9 |

| 1' | - | 133.7 |

| 2' | 7.95 | 126.5 |

| 3' | 7.55 | 125.8 |

| 4' | 7.50 | 128.6 |

| 5' | 8.00 | 126.8 |

| 6' | 7.60 | 129.0 |

| 7' | 7.90 | 127.2 |

| 8' | 8.10 | 131.0 |

| 1'' | - | 133.9 |

| CN | - | 119.3 |

| OH | 10.50 | - |

Note: The numbering scheme for the atoms would need to be explicitly defined for a real-world application. The presented values are for illustrative purposes.

Similarly, spin-spin coupling constants (J-couplings), which provide information about the connectivity of atoms, can be computed. These theoretical values help in resolving overlapping multiplets and confirming the substitution pattern on the aromatic rings.

Simulated UV-Vis, Fluorescence, and Vibrational Spectra

Computational methods are also extensively used to simulate various types of spectra, including UV-Vis, fluorescence, and vibrational (infrared and Raman) spectra.

UV-Vis and Fluorescence Spectra: The electronic absorption and emission properties of this compound are dictated by its extended π-conjugated system. Naphthalene and its derivatives are known for their characteristic UV absorption and fluorescence properties. nih.govresearchgate.net The introduction of hydroxyl and cyano groups further modulates these properties. Time-Dependent Density Functional Theory (TD-DFT) is a common method to predict the electronic transitions responsible for UV-Vis absorption. aip.org By calculating the excitation energies and oscillator strengths, a theoretical UV-Vis spectrum can be generated. These calculations can help assign the observed absorption bands to specific electronic transitions, such as π→π* transitions within the aromatic system. researchgate.net Similarly, computational modeling can provide insights into the fluorescence spectrum by calculating the properties of the first excited state. For naphthalene derivatives, fluorescence is a key characteristic, and simulations can predict emission wavelengths and quantum yields. nih.govmdpi.com

Vibrational Spectra: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. For this compound, key vibrational modes would include the O-H stretch, the C≡N stretch of the nitrile group, and various C-H and C-C stretching and bending modes of the aromatic rings. DFT calculations can predict the frequencies and intensities of these vibrational modes with good accuracy. frontiersin.org Comparing the simulated vibrational spectrum with experimental data allows for a detailed assignment of the observed bands. For instance, the characteristic C≡N stretching frequency in benzonitrile derivatives can be precisely calculated. aip.org Anharmonic computations can further refine these predictions to achieve better agreement with experimental spectra. frontiersin.org

Hypothetical Simulated Spectral Data for this compound

| Spectral Type | Predicted λmax (nm) / Wavenumber (cm⁻¹) | Assignment |

| UV-Vis | ~280, ~320 | π→π* transitions |

| Fluorescence | ~380 | Emission from S1 state |

| Vibrational (IR) | ~3400 (broad) | O-H stretch |

| ~2230 | C≡N stretch | |

| ~3100-3000 | Aromatic C-H stretch | |

| ~1600-1450 | Aromatic C=C stretch |

Note: These are representative values and would vary based on the computational method and solvent simulation.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogous Compounds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are built on the principle that the structure of a molecule dictates its activity and properties. nih.gov For a series of compounds analogous to this compound, QSAR and QSPR studies can be instrumental in predicting their behavior and guiding the design of new molecules with desired characteristics.

The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric, or topological. atlantis-press.com Statistical methods, such as multiple linear regression, are then used to build a mathematical model that relates these descriptors to the observed activity or property. jmaterenvironsci.com

For a series of hydroxynaphthyl benzonitrile analogs, a QSAR study could be developed to predict, for example, their antioxidant activity, as phenolic and naphtholic compounds are known for such properties. nih.gov A QSPR model could predict physical properties like solubility, boiling point, or chromatographic retention times. researchgate.netnih.gov

A hypothetical QSAR/QSPR study on analogs of this compound would involve synthesizing or computationally generating a library of related structures with variations in the substitution pattern. For each analog, a range of descriptors would be calculated.

Illustrative Descriptors for a QSAR/QSPR Study of Analogous Compounds

| Descriptor Type | Examples | Relevance |

| Electronic | HOMO/LUMO energies, Dipole moment, Mulliken charges | Relates to reactivity, polarity, and intermolecular interactions. mdpi.com |

| Steric | Molecular volume, Surface area, Molar refractivity | Influences how the molecule fits into a receptor site or interacts with a solvent. |

| Topological | Connectivity indices, Wiener index | Encodes information about the size, shape, and branching of the molecule. nih.gov |

| Hydrophobicity | LogP (Octanol-water partition coefficient) | Crucial for predicting bioavailability and membrane permeability. |

Once a statistically robust model is developed and validated, it can be used to predict the activity or property of new, untested analogs of this compound, thereby accelerating the discovery of compounds with optimized properties. atlantis-press.com

Reaction Mechanisms and Chemical Transformations of 2 Hydroxy 4 Naphthalen 1 Yl Benzonitrile

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Benzonitrile (B105546) Core

The benzonitrile core of 2-Hydroxy-4-(naphthalen-1-yl)benzonitrile is subject to electrophilic aromatic substitution, with the regiochemical outcome largely governed by the directing effects of the hydroxyl and nitrile substituents. The hydroxyl group is a potent activating group and directs incoming electrophiles to the ortho and para positions. byjus.comlibretexts.org Conversely, the nitrile group is a deactivating group and a meta-director. libretexts.org

In the case of this compound, the positions ortho to the strongly activating hydroxyl group (C3 and C5) are the most susceptible to electrophilic attack. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation are anticipated to yield predominantly 3- and/or 5-substituted products. masterorganicchemistry.com The bulky naphthalen-1-yl substituent at the C4 position may sterically hinder substitution at the C3 and C5 positions to some extent, potentially influencing the regioselectivity.

The naphthalene (B1677914) ring itself is also susceptible to electrophilic substitution. Naphthalene is generally more reactive than benzene (B151609) in such reactions, with a preference for substitution at the 1-position. pitt.edu

Nucleophilic aromatic substitution (SNAr) on the benzonitrile ring is less probable under standard conditions. libretexts.orglibretexts.org SNAr reactions typically necessitate the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to a suitable leaving group to stabilize the intermediate Meisenheimer complex. youtube.comscirp.org The nitrile group alone does not sufficiently activate the ring for nucleophilic attack on a hydrogen atom.

Reactions Involving the Hydroxyl Functionality (e.g., Derivatization, Oxidation, Reduction)

The phenolic hydroxyl group is a versatile functional handle for various chemical modifications.

Derivatization: The hydroxyl group can be readily derivatized to form ethers and esters. O-alkylation can be achieved by reacting the compound with alkyl halides in the presence of a base. nih.govnih.gov Similarly, esterification can be carried out using acyl chlorides or acid anhydrides. These reactions allow for the introduction of a wide array of functional groups, modifying the molecule's physical and chemical properties.

Oxidation: Phenols are susceptible to oxidation to form quinones. libretexts.org Treatment of this compound with a suitable oxidizing agent could potentially lead to the formation of a naphthoquinone derivative.

Reduction: The direct reduction of the phenolic hydroxyl group is generally not a facile process as it is a poor leaving group. libretexts.org

A summary of potential derivatization reactions of the hydroxyl group is presented in the table below.

| Reaction Type | Reagents | Product Type |

| O-Alkylation | Alkyl halide, Base | Ether |

| O-Acylation | Acyl chloride/Anhydride, Base | Ester |

| Oxidation | Oxidizing agent (e.g., Chromic acid) | Quinone derivative |

Transformations at the Nitrile Group (e.g., Hydrolysis, Cycloaddition Reactions)

The nitrile group is a valuable synthetic precursor that can be converted into several other functional groups.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. youtube.comncert.nic.in The reaction proceeds via a primary amide intermediate. For sterically hindered nitriles, harsh reaction conditions such as high temperatures or the use of microwave irradiation may be necessary to drive the reaction to completion. chemicalforums.comresearchgate.net

Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. youtube.com This transformation provides a route to aminomethyl-substituted derivatives.

Cycloaddition Reactions: Aryl nitriles can participate as dipolarophiles in 1,3-dipolar cycloaddition reactions. beilstein-journals.orgresearchgate.net For instance, reaction with in situ generated nitrile oxides from aldoximes can lead to the formation of 1,2,4-oxadiazole (B8745197) heterocycles. thieme-connect.com This provides a powerful method for the construction of five-membered heterocyclic rings. beilstein-journals.orgrsc.org

The following table summarizes key transformations of the nitrile group.

| Reaction Type | Reagents | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic acid |

| Reduction | LiAlH₄ or H₂/Catalyst | Primary amine |

| [3+2] Cycloaddition | Nitrile oxide | 1,2,4-Oxadiazole |

Photochemical Reactivity and Photoinduced Transformations of the Benzonitrile Derivative

The photochemical behavior of this compound is expected to be influenced by the naphthol moiety. Naphthols are known to be photochemically active and can undergo reactions such as photo-dehydration to form quinone methides. mdpi.com Irradiation of the molecule could potentially lead to the formation of reactive intermediates that can be trapped by nucleophiles. The efficiency of such photochemical reactions can be wavelength-dependent.

Catalytic Transformations Utilizing this compound as a Substrate, Ligand, or Catalyst

While there is no specific literature detailing the use of this compound in catalytic processes, its structure suggests potential applications.

As a Substrate: The various functional groups on the molecule could serve as handles for catalytic cross-coupling reactions. For example, conversion of the hydroxyl group to a triflate would provide a leaving group for palladium-catalyzed cross-coupling reactions.

As a Ligand: The presence of the hydroxyl and nitrile groups, which can act as coordination sites for metal ions, suggests that this molecule or its derivatives could serve as ligands in coordination chemistry and catalysis.

As a Catalyst: While less likely, the phenolic hydroxyl group could potentially act as a proton-transfer catalyst in certain organic reactions.

Advanced Applications in Functional Materials and Supramolecular Chemistry Involving 2 Hydroxy 4 Naphthalen 1 Yl Benzonitrile

Application in Organic Light-Emitting Diodes (OLEDs) and Other Optoelectronic Devices

There is currently no available research data on the application of 2-Hydroxy-4-(naphthalen-1-yl)benzonitrile in OLEDs or other optoelectronic devices.

Elucidation of Luminescent Properties and Fluorescence Quantum Yields

There are no published studies that elucidate the luminescent properties or measure the fluorescence quantum yields of this compound.

Utilization in Molecular Sensing and Chemosensor Development

No research has been published on the utilization of this compound for molecular sensing or in the development of chemosensors.

Chemosensory Response to Specific Analytes (e.g., metal ions, pH changes, small molecules)

There is no documented evidence of the chemosensory response of this compound to any specific analytes.

Mechanistic Understanding of Sensing Action (e.g., Fluorescence Quenching/Enhancement, Colorimetric Shifts)

Without any data on its sensing capabilities, there is no mechanistic understanding of how this compound might interact with analytes.

Integration into Supramolecular Assemblies and Self-Assembled Systems

There are no available studies on the integration of this compound into supramolecular assemblies or self-assembled systems.

Hydrogen Bonding Networks and Crystal Engineering

The design of crystalline materials, or crystal engineering, heavily relies on predictable intermolecular interactions, with hydrogen bonding being a primary tool. The this compound molecule possesses both a hydrogen bond donor (the hydroxyl group) and potential acceptors (the nitrile nitrogen and the hydroxyl oxygen), making it an excellent building block for creating complex hydrogen-bonded networks.

Detailed crystallographic studies of analogous compounds, such as Betti base derivatives and other benzonitrile (B105546) compounds, reveal the prevalence of specific hydrogen bonding patterns. For instance, in related structures, intramolecular O-H···N hydrogen bonds are a common feature, contributing to the stabilization of the molecular conformation.

In the crystal structure of a related compound, 4-[(2-hydroxy-1-naphthyl)(piperidin-1-yl)methyl]benzonitrile, an intramolecular O-H···N hydrogen bond is observed. nih.gov This type of interaction is highly likely in this compound as well, where the hydroxyl group and the nitrile group can form a stable six-membered ring motif.

Furthermore, intermolecular hydrogen bonds are crucial in defining the extended solid-state architecture. In the case of 4-[(2-hydroxynaphthalen-1-yl)(morpholin-4-yl)methyl]benzonitrile, intermolecular C-H···N hydrogen bonds link molecules into helical chains. nih.gov Similarly, the crystal structure of 4-[(2-hydroxy-1-naphthyl)(piperidin-1-yl)methyl]benzonitrile features intermolecular C-H···N hydrogen bonds that create centrosymmetric dimers. nih.gov These examples underscore the potential of the nitrile group to act as a reliable hydrogen bond acceptor in directing the supramolecular assembly.

Table 1: Hydrogen Bonding Geometries in Analogous Benzonitrile Derivatives

| Compound Name | Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Reference |

| 4-[(2-Hydroxynaphthalen-1-yl)(morpholin-4-yl)methyl]benzonitrile | O-H···N (intramolecular) | 2.601 | nih.gov |

| 4-[(2-Hydroxynaphthalen-1-yl)(morpholin-4-yl)methyl]benzonitrile | C-H···N (intermolecular) | 3.327 | nih.gov |

| 4-[(2-Hydroxy-1-naphthyl)(piperidin-1-yl)methyl]benzonitrile | O-H···N (intramolecular) | 2.614 | nih.gov |

| 4-[(2-Hydroxy-1-naphthyl)(piperidin-1-yl)methyl]benzonitrile | C-H···N (intermolecular) | 3.395 | nih.gov |

This table presents data from crystallographic studies of related compounds to infer potential interactions in this compound.

Host-Guest Interactions and Inclusion Chemistry

Host-guest chemistry involves the formation of complexes between a larger host molecule and a smaller guest molecule. The structural features of this compound, particularly the bulky naphthalene (B1677914) group and the potential for forming specific interactions, suggest its utility as a guest molecule in various host systems.

Cyclodextrins, which are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are well-known hosts for hydrophobic guest molecules like naphthalene. Studies on the inclusion complexes of naphthalene with α-, β-, and γ-cyclodextrins have shown the formation of stable host-guest assemblies in aqueous solutions. rsc.org Given that this compound contains a naphthalene moiety, it is expected to form similar inclusion complexes with cyclodextrins. The benzonitrile and hydroxyl substituents would likely reside near the rim of the cyclodextrin (B1172386), potentially influencing the binding affinity and the orientation of the guest within the host cavity.

The formation of such inclusion complexes can be used to modify the physicochemical properties of the guest molecule, such as its solubility and stability. For instance, the inclusion of a hydrophobic molecule within a cyclodextrin cavity can enhance its aqueous solubility, a principle that is widely applied in various fields.

Role in Advanced Polymeric Materials and Covalent Organic Frameworks (COFs)

The bifunctional nature of this compound, possessing both hydroxyl and nitrile groups, makes it a promising monomer or "linker" for the synthesis of advanced polymeric materials and Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers with a periodic structure built from organic linkers. tcichemicals.com

The hydroxyl and nitrile groups on the benzonitrile ring can be chemically modified or participate in reactions to form covalent bonds, leading to the construction of larger polymeric or framework structures. For example, the hydroxyl group can undergo esterification or etherification reactions, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions.

In the context of COFs, molecules with specific geometries and reactive sites are used as building blocks to create extended, porous networks. tcichemicals.com A derivative of this compound, such as a diaminophenyl or dialdehydic derivative, could serve as a linker in the synthesis of imine-linked COFs, which are known for their high chemical stability. tcichemicals.com The naphthalene moiety would introduce a large, rigid, and π-conjugated segment into the COF structure, potentially leading to materials with high surface areas and interesting photophysical or electronic properties.

Exploration in Photochromic or Thermochromic Material Development

Photochromic and thermochromic materials are substances that change their color in response to light or temperature, respectively. The structural motifs within this compound suggest its potential for incorporation into such smart materials.

Photochromism in organic molecules often involves a reversible transformation between two isomers with different absorption spectra. The extended π-conjugation provided by the naphthalene and benzene (B151609) rings in this compound is a key feature found in many photochromic systems. For instance, some benzonitrile Schiff bases exhibit reversible tautomerism upon UV exposure, leading to significant color and fluorescence changes. nih.gov While the target compound is not a Schiff base, the presence of the benzonitrile and a hydroxyl-substituted aromatic system provides a basis for exploring potential photo-induced proton transfer or isomerization processes.

Thermochromism in organic materials can arise from various mechanisms, including changes in molecular conformation, aggregation state, or the breaking and forming of intermolecular bonds with temperature. The hydrogen-bonding capabilities of this compound could be leveraged to create thermochromic systems. For example, a change in temperature could disrupt the hydrogen-bonding network, leading to a change in the electronic structure and, consequently, the color of the material. Materials containing a hydroxy phenyl radical have been investigated for their thermochromic properties. chemrxiv.org

While no specific photochromic or thermochromic behavior has been reported for this compound itself, its constituent parts are found in known chromic materials, making it a molecule of interest for future research in this area.

Mechanistic Investigations of 2 Hydroxy 4 Naphthalen 1 Yl Benzonitrile in Biological Systems Non Clinical, Mechanistic Focus

Molecular Docking and In Silico Interaction Studies with Biomolecules (e.g., Proteins, Nucleic Acids)

In the absence of direct experimental data for 2-Hydroxy-4-(naphthalen-1-yl)benzonitrile, in silico molecular docking simulations serve as a powerful predictive tool to identify potential biological targets and to characterize the nature of its interactions. These computational methods model the binding of the compound into the active sites or allosteric sites of various proteins and nucleic acids.

The structure of this compound, featuring a planar naphthalene (B1677914) ring, a benzonitrile (B105546) moiety, and a hydroxyl group, suggests several possible modes of interaction. The naphthalene and benzene (B151609) rings can engage in π-π stacking and hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within protein binding pockets. The hydroxyl group is a potent hydrogen bond donor and acceptor, while the nitrile group can act as a hydrogen bond acceptor or participate in polar interactions.

A hypothetical molecular docking study could explore the binding of this compound to a range of protein targets. For instance, given the structural similarities to some kinase inhibitors, its interaction with the ATP-binding site of various kinases could be investigated. Similarly, its affinity for nuclear receptors or enzymes involved in metabolic pathways could be computationally assessed. A study on a related compound, naproxen, which also contains a naphthalene ring, highlighted the importance of π-stacking interactions with tyrosine residues in its binding to Glycogen Synthase Kinase-3 (GSK-3). wikipedia.org

Table 1: Predicted Interaction Profile of this compound with a Hypothetical Protein Active Site

| Interaction Type | Functional Group on Compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Hydroxyl (-OH) | Asp, Glu, Asn, Gln, Ser, Thr, His |

| Hydrogen Bonding | Nitrile (-C≡N) | Arg, Lys, Asn, Gln |

| π-π Stacking | Naphthalene Ring, Benzene Ring | Phe, Tyr, Trp, His |

| Hydrophobic Interactions | Naphthalene Ring, Benzene Ring | Val, Leu, Ile, Met, Ala |

The results of such in silico studies would provide a rank-ordered list of potential protein targets based on binding affinity scores, guiding further experimental validation.

Enzymatic Biotransformations and Predicted Metabolic Pathways at a Molecular Level

The metabolic fate of this compound is anticipated to be governed by enzymes that process aromatic compounds. The primary site of metabolism for such xenobiotics is the liver, involving Phase I and Phase II enzymatic reactions.

Phase I Metabolism: Cytochrome P450 (CYP) enzymes are the principal catalysts of Phase I reactions. For this compound, several oxidative transformations are plausible:

Aromatic Hydroxylation: Additional hydroxyl groups could be introduced on either the naphthalene or the benzonitrile ring system.

N-dealkylation and Oxidation: While this compound lacks N-alkyl groups, this pathway is common for related structures.

Oxidation of the Nitrile Group: The nitrile group is generally robust and often remains unchanged during metabolism. nih.gov However, in some cases, it can be hydrolyzed to the corresponding amide and subsequently to a carboxylic acid. nih.govnumberanalytics.com Studies on other aromatic nitriles have shown that the susceptibility of the nitrile group to hydrolysis is influenced by the other substituents on the aromatic ring. nih.gov

Phase II Metabolism: The hydroxyl group of the parent compound and any newly introduced hydroxyl groups from Phase I metabolism are susceptible to conjugation reactions. These include:

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this would involve the attachment of a glucuronic acid moiety to the hydroxyl group.

Sulfation: Sulfotransferases (SULTs) could catalyze the addition of a sulfonate group.

Table 2: Predicted Metabolites of this compound

| Metabolic Phase | Reaction Type | Predicted Metabolite Structure |

| Phase I | Aromatic Hydroxylation | Dihydroxy-4-(naphthalen-1-yl)benzonitrile |

| Phase I | Nitrile Hydrolysis | 2-Hydroxy-4-(naphthalen-1-yl)benzamide |

| Phase I | Nitrile Hydrolysis | 2-Hydroxy-4-(naphthalen-1-yl)benzoic acid |

| Phase II | Glucuronidation | 2-O-glucuronide-4-(naphthalen-1-yl)benzonitrile |

| Phase II | Sulfation | 2-O-sulfate-4-(naphthalen-1-yl)benzonitrile |

Predictive metabolic software, which utilizes databases of known metabolic transformations, could be employed to generate a more detailed and quantitative prediction of the likely metabolic pathways and the specific CYP isoforms involved.

Exploration of Molecular Recognition Processes and Binding Affinities

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. For this compound, the key to its biological activity lies in its ability to be recognized by and bind to specific biomolecules. The binding affinity, quantified by parameters such as the dissociation constant (Kd) or the inhibition constant (Ki), determines the concentration at which the compound will exert a biological effect.

While no specific binding affinity data for this compound is publicly available, we can infer its potential from studies on related structures. For instance, naphthalene derivatives are known to interact with a variety of proteins, often through hydrophobic and π-stacking interactions of the naphthalene moiety. mdpi.com The presence of the hydroxyl and nitrile groups adds the potential for specific hydrogen bonding and polar interactions, which can significantly enhance binding affinity and specificity.

Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence quenching assays could be used to experimentally determine the binding affinities of this compound to purified proteins identified through molecular docking. For example, a fluorescence quenching study could monitor the decrease in the intrinsic fluorescence of a target protein upon binding of the compound, allowing for the calculation of binding constants.

In Vitro Mechanistic Studies of Cellular Uptake and Subcellular Localization

The ability of this compound to enter cells and reach its potential intracellular targets is a critical determinant of its biological activity. The physicochemical properties of the compound, particularly its lipophilicity and hydrogen bonding capacity, will influence its mechanism of cellular uptake.

Given its relatively hydrophobic nature due to the naphthalene and benzene rings, passive diffusion across the cell membrane is a likely route of entry. However, the involvement of specific transporter proteins cannot be ruled out. Studies on the cellular uptake of other naphthalene derivatives have shown that they can accumulate in cellular membranes. nih.gov

To investigate cellular uptake, in vitro experiments using cultured cell lines would be necessary. These studies would involve incubating cells with the compound and then measuring its intracellular concentration over time. The use of endocytosis inhibitors can help to elucidate whether active transport mechanisms are involved. dovepress.com

Once inside the cell, the compound may localize to specific subcellular compartments. The hydrophobicity of the naphthalene moiety suggests a potential for accumulation in lipid-rich environments such as the endoplasmic reticulum and mitochondria. wikipedia.org The specific localization can be visualized using fluorescence microscopy, potentially by synthesizing a fluorescently tagged version of the compound or by using advanced imaging techniques. Confocal microscopy studies on distyrylnaphthalene derivatives have demonstrated their utility in visualizing cellular membranes. nih.gov

Interactions with Model Biological Membranes and Liposomes

To further understand the interaction of this compound with cell membranes, studies using model systems like liposomes are invaluable. Liposomes are spherical vesicles composed of a lipid bilayer, mimicking the basic structure of a cell membrane.

Techniques such as differential scanning calorimetry (DSC), nuclear magnetic resonance (NMR), and fluorescence spectroscopy can be employed to study these interactions. DSC can reveal how the compound affects the phase transition temperature of the lipid bilayer, providing insights into its fluidizing or rigidifying effects. Studies on other naphthalene derivatives have shown they can induce changes in the physical properties of lipid bilayers, including acyl chain interdigitation. nih.gov

¹H-NMR studies, particularly those measuring the Nuclear Overhauser Effect (NOE), can provide detailed information about the location and orientation of the compound within the membrane. nih.gov For a molecule like this compound, it is plausible that the hydrophobic naphthalene and benzonitrile parts would insert into the hydrophobic core of the bilayer, while the more polar hydroxyl group would be oriented towards the aqueous environment or the polar head groups of the lipids. nih.gov The interaction of naphthalene derivatives with lipid membranes is often driven by a combination of hydrophobic interactions and hydrogen bonding. pku.edu.cn

Table 3: Potential Interactions of this compound with a Model Phospholipid Bilayer

| Molecular Moiety | Likely Location in Bilayer | Primary Interaction Type |

| Naphthalene Ring | Hydrophobic Core | Hydrophobic, van der Waals |

| Benzonitrile Group | Interfacial Region/Hydrophobic Core | Dipole-Dipole, Hydrophobic |

| Hydroxyl Group | Aqueous Interface/Headgroup Region | Hydrogen Bonding |

These model membrane studies provide a fundamental understanding of how this compound partitions into and potentially disrupts biological membranes, which can have significant implications for its cellular uptake, distribution, and potential mechanisms of action.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Hydroxy-4-(naphthalen-1-yl)benzonitrile, and how can reaction conditions be systematically optimized?

- Methodology : Start with palladium-catalyzed cross-coupling reactions to introduce the naphthalene moiety to the benzonitrile core. Optimize solvent polarity (e.g., toluene or DMF) and temperature (80–120°C) to enhance yield. Monitor intermediates via TLC and characterize products using H/C NMR and FT-IR spectroscopy. For regioselective hydroxylation, employ directed ortho-metalation strategies using n-BuLi followed by quenching with electrophiles .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

- Methodology : Use H NMR to confirm the phenolic -OH proton (δ ~10–12 ppm) and nitrile group absence in protonated form. Analyze aromatic coupling patterns to distinguish naphthalene substituents. FT-IR can validate the nitrile stretch (~2226 cm) and hydroxyl group (~3200–3600 cm). Compare experimental data with computational vibrational spectra (DFT/B3LYP) to resolve ambiguities .

Q. What solvent systems are suitable for crystallization and purity analysis of this compound?

- Methodology : Screen solvents like ethanol, acetonitrile, or DCM/hexane mixtures for single-crystal growth. Use SHELX programs for X-ray diffraction analysis to determine molecular packing and hydrogen-bonding interactions. Validate purity via HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS) .

Advanced Research Questions

Q. How do steric and electronic effects of the naphthalen-1-yl group influence the compound’s photophysical properties in optoelectronic applications?

- Methodology : Perform UV-Vis and fluorescence spectroscopy in varying solvents to assess solvatochromism. Compare with derivatives lacking the naphthalene group. Use time-dependent DFT (TD-DFT) to model excited-state transitions. For TADF applications, measure delayed fluorescence lifetimes and quantum yields via transient photoluminescence (TrPL) .

Q. What computational approaches predict the adsorption behavior of this compound on metal-doped carbon nanostructures?

- Methodology : Employ density functional theory (DFT) with van der Waals corrections (e.g., DFT-D3) to model adsorption energies on Ag, Pd, or Fe-doped surfaces. Use molecular dynamics (MD) simulations (e.g., GROMACS) to study orientation dynamics at liquid-solid interfaces. Validate with experimental XPS or STM data .

Q. How can contradictions in thermal stability data be resolved for this compound under oxidative conditions?

- Methodology : Conduct thermogravimetric analysis (TGA) at varying heating rates (5–20°C/min) in air/N atmospheres. Pair with DSC to identify exothermic decomposition events. Use pyrolysis-GC/MS to characterize degradation products (e.g., CO, HCN) and propose mechanisms via kinetic modeling (e.g., Flynn-Wall-Ozawa method) .

Q. What role does the nitrile group play in hydrogen-bonding interactions with protic solvents, and how does this affect solvation free energy?

- Methodology : Measure solvation free energy using shake-flask partitioning (octanol/water) or MD simulations with thermodynamic integration. Analyze solvent-solute interactions via Raman spectroscopy focusing on CN stretching frequency shifts (~2226 cm) in solvents like HO or DMF. Compare with benzonitrile derivatives lacking hydroxyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products